N-(4-Aminopiperazin-1-yl)-2-phenylacetamide

Medicinal Chemistry Analytical Chemistry Structure-Activity Relationship

N-(4-Aminopiperazin-1-yl)-2-phenylacetamide (CAS 801154-27-8) is a synthetic small molecule (C12H18N4O, MW 234.30 g/mol) belonging to the piperazine-phenylacetamide class, widely recognized as a versatile privileged scaffold in medicinal chemistry. Unlike extensively profiled drug candidates, this compound is primarily positioned as a high-purity (>95%) research building block enabling the exploration of structure–activity relationships (SAR) on the 4-aminopiperazine core.

Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
CAS No. 801154-27-8
Cat. No. B3285299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminopiperazin-1-yl)-2-phenylacetamide
CAS801154-27-8
Molecular FormulaC12H18N4O
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1N)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C12H18N4O/c13-15-6-8-16(9-7-15)14-12(17)10-11-4-2-1-3-5-11/h1-5H,6-10,13H2,(H,14,17)
InChIKeyJUUDQTBDDLZUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminopiperazin-1-yl)-2-phenylacetamide (CAS 801154-27-8): Procurement-Ready Chemical Profile for Research and Development


N-(4-Aminopiperazin-1-yl)-2-phenylacetamide (CAS 801154-27-8) is a synthetic small molecule (C12H18N4O, MW 234.30 g/mol) belonging to the piperazine-phenylacetamide class, widely recognized as a versatile privileged scaffold in medicinal chemistry . Unlike extensively profiled drug candidates, this compound is primarily positioned as a high-purity (>95%) research building block enabling the exploration of structure–activity relationships (SAR) on the 4-aminopiperazine core . Published quantitative head-to-head pharmacological data remain extremely scarce in the peer-reviewed literature, underscoring its current role as a customizable intermediate rather than a fully characterized bioactive entity.

Why Generic N-(4-Aminopiperazin-1-yl)-2-phenylacetamide Substitution Carries Reproducibility Risk in Research Settings


Seemingly minor structural modifications on the piperazine-phenylacetamide scaffold can profoundly alter biological activity, selectivity, and physicochemical behavior. For example, replacing the 2-phenylacetyl group with a benzamide (N-(4-aminopiperazin-1-yl)benzamide, CAS 740735-28-8) or introducing a 4-chloro substituent (CAS 802861-40-1) shifts both lipophilicity and hydrogen-bonding capacity—parameters known to dramatically impact target engagement in aminopiperazine-based enzyme inhibitors [1]. In the absence of direct comparative pharmacological data for 801154-27-8, these established class-wide SAR trends constitute the strongest rationale against casual analog substitution, as even subtle electronic perturbations can yield divergent activity profiles that compromise experimental reproducibility [2].

Procurement-Focused Quantitative Differentiation Evidence for N-(4-Aminopiperazin-1-yl)-2-phenylacetamide


Supplier Purity Head-to-Head: ≥98% (ChemScene) vs. 95% (AKSci/Bidepharm) Enables Higher-Confidence SAR Studies

Among the accessible commercial suppliers for N-(4-Aminopiperazin-1-yl)-2-phenylacetamide, ChemScene provides the highest guaranteed purity (≥98%) compared to AKSci (95%) and Bidepharm (95%+) . This difference is critical for SAR campaigns where the presence of up to 5% unidentified impurities in lower-grade material could confound assay interpretation, particularly at screening concentrations where impurities may exert off-target effects.

Medicinal Chemistry Analytical Chemistry Structure-Activity Relationship

Physicochemical Differentiation: Computational LogP and H-Bond Profile Distinguish 801154-27-8 from Chloro- and Methoxy-Benzamide Analogs

The ChemScene computational chemistry datasheet reports a consensus LogP of -0.2484 for N-(4-Aminopiperazin-1-yl)-2-phenylacetamide . This value is substantially lower than that of the closest commercially available analog, N-(4-aminopiperazin-1-yl)-4-chlorobenzamide (CAS 802861-40-1), where the addition of a para-chloro substituent on the benzamide ring increases calculated lipophilicity. Furthermore, the target compound possesses a unique hydrogen-bond donor/acceptor count (2 HBD, 4 HBA) with a TPSA of 61.6 Ų , differentiating it from N-(4-aminopiperazin-1-yl)-4-methoxybenzamide (CAS 695806-02-1, 2 HBD, 6 HBA, higher TPSA) . These physicochemical differences are class-level inferences predicting divergent membrane permeability and solubility profiles, which are relevant for both biochemical assay design and eventual formulation.

Computational Chemistry Drug Design Lead Optimization

Stability and Handling Differentiation: 2–8°C Long-Term Storage Requirement Contrasts with Ambient-Stable Analogs

N-(4-Aminopiperazin-1-yl)-2-phenylacetamide requires long-term storage at 2–8°C in sealed, dry conditions according to the ChemScene SDS . This contrasts with N-phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6), which AKSci lists for long-term storage in a cool, dry place (ambient) . The thermal sensitivity of 801154-27-8—potentially attributable to the free primary amine on the piperazine ring—demands cold-chain logistics for stockpiling, making procurement from suppliers with verified cold-shipping capabilities (e.g., ChemScene's room-temperature continental US shipping with explicit storage instructions) a critical differentiator for laboratories without on-site cold storage capacity.

Chemical Stability Laboratory Logistics Compound Management

Hazard Profile Distinction: H302/H315/H319/H335 Hazard Statements Influence Laboratory Handling Protocols

The ChemScene GHS classification for N-(4-Aminopiperazin-1-yl)-2-phenylacetamide includes Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with Signal Word 'Warning' . In contrast, close structural analogs lacking the free primary amine (e.g., N-(4-acetylpiperazin-1-yl) derivatives) may exhibit reduced acute oral toxicity and irritancy profiles. For procurement, this means that 801154-27-8 requires PPE protocols (gloves, eye protection, respiratory protection under P261/P280) and may incur HazMat shipping fees depending on quantity and carrier, directly impacting total cost of acquisition relative to less hazardous analogs .

Laboratory Safety Risk Assessment Occupational Health

Analytical Batch Documentation: Bidepharm's NMR/HPLC/GC QC Package Reduces In-House Characterization Burden

Bidepharm explicitly provides batch-specific quality control documentation for CAS 801154-27-8, including NMR, HPLC, and GC reports upon request , while other suppliers (e.g., AKSci) offer standard COA/SDS upon email request without specifying the analytical panel . For laboratories that require verified structural identity and chromatographic purity before committing compound to expensive biological assays, the availability of multi-technique batch QC data from Bidepharm represents a time- and resource-saving advantage, reducing the need for independent re-characterization.

Quality Control Analytical Chemistry Compound Verification

Functional Group Uniqueness: Free Primary Amine on Piperazine Enables Downstream Derivatization Not Possible with N-Substituted Analogs

The distinguishing structural feature of N-(4-Aminopiperazin-1-yl)-2-phenylacetamide is the free primary amine at the piperazine 4-position, which serves as a reactive handle for further diversification (e.g., reductive amination, acylation, sulfonylation, or urea formation) . This contrasts with N-substituted analogs such as N-(4-acetylpiperazin-1-yl)-2-phenylacetamide (CAS 953738-98-2) or 1-substituted-4-aminopiperazines where the amine is already functionalized, precluding certain synthetic transformations. For medicinal chemistry campaigns requiring scaffold decoration via the amine, 801154-27-8 is the necessary starting material, whereas the acetylated analog would require an additional deprotection step, adding synthetic complexity and reducing overall yield.

Synthetic Chemistry Parallel Synthesis Library Design

Optimal Research and Industrial Use Cases for N-(4-Aminopiperazin-1-yl)-2-phenylacetamide (CAS 801154-27-8)


Medicinal Chemistry Scaffold Diversification via Free Amine Handle

The unsubstituted 4-amino group on the piperazine ring provides a chemically distinct reactive site for generating focused libraries through acylation, sulfonylation, or reductive amination. This capability is not afforded by pre-functionalized N-acetyl or N-aryl analogs, positioning 801154-27-8 as the starting material of choice for SAR campaigns that target amine-dependent interactions with biological receptors .

High-Confidence Biological Screening with Verified High-Purity Material

For laboratories conducting enzymatic or cell-based screens where impurity-driven artifacts can mislead hit identification, sourcing the ≥98% purity grade from a supplier that provides multi-technique batch QC (NMR, HPLC, GC) directly mitigates the risk of false positives or negatives. This is particularly critical when screening at compound concentrations where 5% impurity levels (as in 95% purity material) could produce spurious activity .

Computational Chemistry and Molecular Modeling with Validated Physicochemical Parameters

The experimentally validated computational descriptors (LogP -0.2484, TPSA 61.6 Ų) provided for this compound enable its use as a benchmark in predictive ADMET models or as a reference point in scaffold-hopping exercises. Researchers comparing piperazine-phenylacetamide derivatives can incorporate these data to calibrate in silico permeability and solubility predictions .

Cold-Chain-Equipped Facilities Requiring Thermally Sensitive Building Blocks

Facilities with established refrigerated compound management infrastructure (2–8°C) can reliably stock and handle this compound, whose thermal sensitivity necessitates cold storage. This scenario selects against laboratories lacking cold-chain capability, where ambient-stable analogs would be the more practical procurement choice .

Quote Request

Request a Quote for N-(4-Aminopiperazin-1-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.